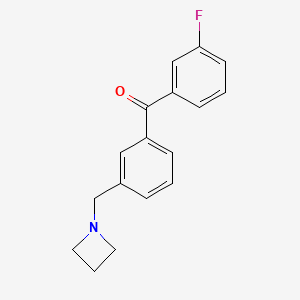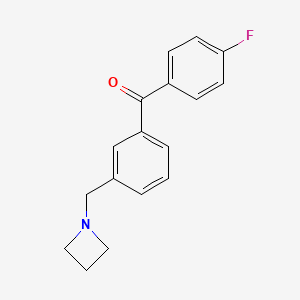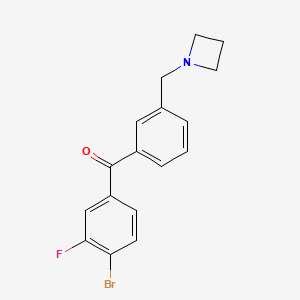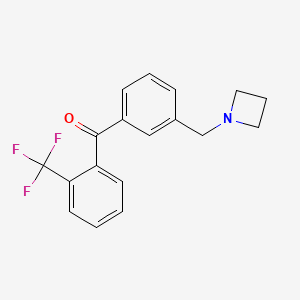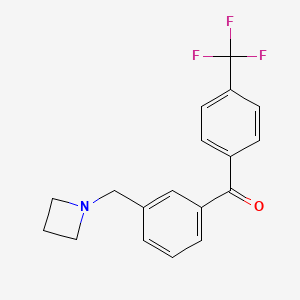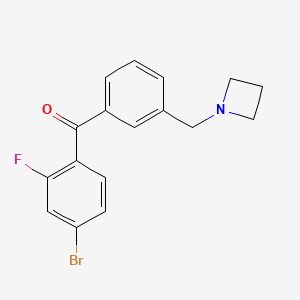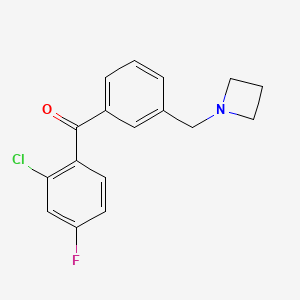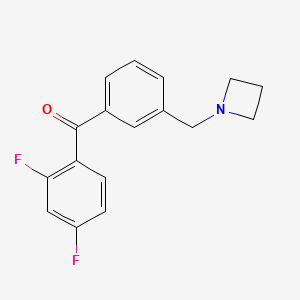![molecular formula C14H19NO3 B1325778 6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid CAS No. 951889-03-5](/img/structure/B1325778.png)
6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid is an organic compound with the molecular formula C14H19NO3 It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a hexanoic acid chain with a keto group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid typically involves the following steps:
Formation of the Dimethylamino Phenyl Intermediate: The starting material, 3-(N,N-Dimethylamino)phenyl, is prepared through the reaction of dimethylamine with a suitable phenyl precursor.
Coupling with Hexanoic Acid Derivative: The intermediate is then coupled with a hexanoic acid derivative under specific reaction conditions to form the final product. This step may involve the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: For substitution reactions, common nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids.
Reduction: May yield alcohols.
Substitution: May yield substituted derivatives with different functional groups.
Scientific Research Applications
6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the keto group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(N,N-Dimethylamino)phenylacetic acid: Similar structure but with an acetic acid chain instead of hexanoic acid.
6-(N,N-Dimethylamino)hexanoic acid: Lacks the phenyl ring, only contains the dimethylamino and hexanoic acid moieties.
4-(N,N-Dimethylamino)phenylbutyric acid: Contains a butyric acid chain instead of hexanoic acid.
Uniqueness
6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid is unique due to the presence of both the dimethylamino group and the keto group on a hexanoic acid chain, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-[3-(dimethylamino)phenyl]-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-15(2)12-7-5-6-11(10-12)13(16)8-3-4-9-14(17)18/h5-7,10H,3-4,8-9H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNMKXZTTVDMPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1325699.png)
![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)
![Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1325703.png)
